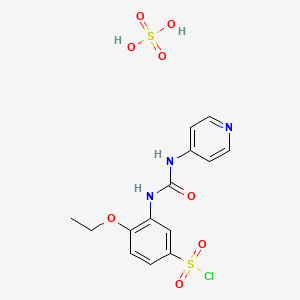![molecular formula C9H9ClN2 B11767015 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. This compound features a fused ring system consisting of a benzene ring and an imidazole ring, with chlorine and methyl substituents at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1,2-phenylenediamine with acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the substituents.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the compound with altered substituents.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. The exact pathways depend on the specific application and the target organism or system.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: Lacks the chlorine substituent but shares the core structure.
4-Chlorobenzimidazole: Similar but without the methyl groups.
5,6-Dimethylbenzimidazole: Contains two methyl groups but no chlorine.
Uniqueness
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole is unique due to the specific combination of chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H9ClN2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-4-7-9(8(5)10)12-6(2)11-7/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
PNUXCBWAQFHSRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NC(=N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


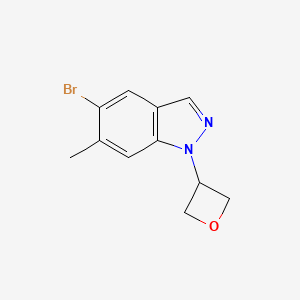
![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
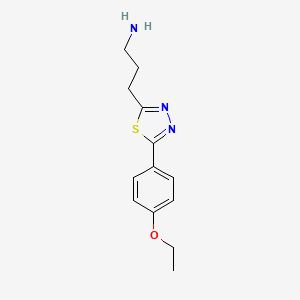
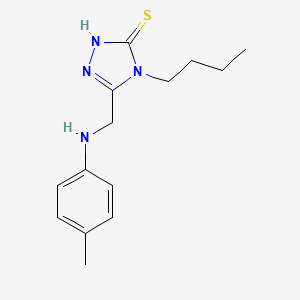


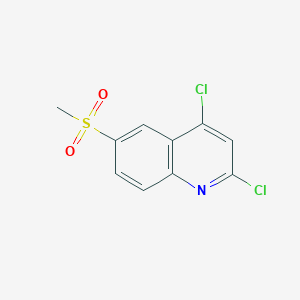

![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
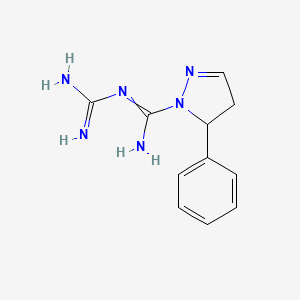
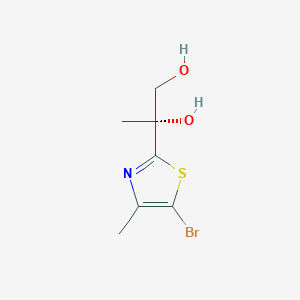
![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
